molecular formula C11H8BrN3O4 B448049 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312313-96-5

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448049
CAS No.: 312313-96-5
M. Wt: 326.1g/mol
InChI Key: PTVZYXWOKWFGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CID 840109) is a benzoic acid derivative functionalized with a bromo- and nitro-substituted pyrazole ring, yielding the molecular formula C 11 H 8 BrN 3 O 4 . This structure is part of a class of pyrazole-based compounds recognized for their significant biological and pharmaceutical properties, making them valuable scaffolds in medicinal chemistry and drug discovery . The presence of multiple functional groups, including the carboxylic acid, bromo, and nitro substituents, provides versatile sites for further chemical modification and coordination chemistry, enabling the synthesis of diverse derivatives such as hydrazides (CID 843258) for broader investigation . Pyrazole derivatives are extensively studied for their varied biological activities. Related 3-bromo-4-nitropyrazole analogs have demonstrated promising antiplatelet and antioxidant activities in pre-clinical research, indicating the potential of this chemical class in developing new therapeutic agents . The molecular architecture of such compounds allows for non-covalent interactions, including hydrogen bonding and halogen bonding, which are critical for supramolecular chemistry, the construction of metal-organic frameworks (MOFs), and understanding ligand-receptor interactions . This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for the development of metal complexes, and a candidate for pharmacological screening . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVZYXWOKWFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a benzoic acid moiety linked via a methylene bridge to a 4-bromo-3-nitro-1H-pyrazole ring. The molecular formula is C11H8BrN3O4\text{C}_{11}\text{H}_{8}\text{BrN}_{3}\text{O}_{4}, with a molecular weight of 326.103 g/mol. Key functional groups include:

  • Carboxylic acid (-COOH\text{-COOH}) at the benzoic acid position.

  • Nitro group (-NO2\text{-NO}_2) at the 3-position of the pyrazole ring.

  • Bromine substituent at the 4-position of the pyrazole.

Retrosynthetic Disconnections

Two primary disconnections are proposed:

  • Pyrazole ring construction followed by nitration and bromination.

  • Coupling of pre-functionalized pyrazole derivatives with a benzoic acid backbone.

Pyrazole Ring Formation and Functionalization

Synthesis of 4-Bromo-3-nitro-1H-pyrazole

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles. For example:

  • Hydrazine hydrate reacts with β-keto esters or α,β-unsaturated ketones under acidic conditions.

  • Nitration is performed using a mixture of HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 at 0–5°C to introduce the nitro group at the 3-position.

  • Bromination at the 4-position is achieved using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4.

Table 1: Optimization of Pyrazole Nitration and Bromination

StepReagentsConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–5°C, 2 h78
BrominationNBS/CCl4\text{NBS}/\text{CCl}_4Reflux, 4 h85

Coupling Strategies for Methylene Bridge Formation

Nucleophilic Substitution

The methylene bridge is formed via alkylation of the pyrazole nitrogen with a benzyl bromide derivative:

  • 3-(Bromomethyl)benzoic acid is reacted with 4-bromo-3-nitro-1H-pyrazole in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3).

  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used at 60–80°C for 6–8 hours.

Bisulfate-Mediated Purification

A patent method for a structurally similar compound (4-[(2-n-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid) highlights the use of sodium bisulfate to form an addition complex, enabling recrystallization from glacial acetic acid. This approach improves yield (70% crude, 60% after recrystallization) and purity by removing impurities via selective solubility.

Example Synthesis Protocol:

  • Combine N-(1-iminopentyl)-4-(aminomethyl)benzoic acid (80 mmol) and 2-bromo-3-isopropoxy-2-propenal (88 mmol) in THF/water (9:1).

  • Reflux under N2\text{N}_2 for 6–7 hours, with incremental additions of reagents.

  • Neutralize with acetic acid, extract with tert-butyl methyl ether, and precipitate the bisulfate adduct.

  • Recrystallize from glacial acetic acid to isolate the pure product.

Challenges and Optimization

Nitration Side Reactions

The nitro group’s introduction risks over-nitration or ring oxidation. Controlled conditions (low temperature, stoichiometric HNO3\text{HNO}_3) are critical.

Purification Challenges

  • The compound’s high melting point (>250°C>250°C) and low vapor pressure (0.0±1.4mmHg0.0 \pm 1.4 \, \text{mmHg} at 25°C) complicate distillation.

  • Recrystallization solvents : Glacial acetic acid or ethanol/water mixtures are preferred for high recovery rates.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods

MethodReagentsYield (%)Purity (%)
Nucleophilic alkylationK2CO3\text{K}_2\text{CO}_3, THF6592
Bisulfate complexationNaHSO4\text{NaHSO}_4, acetic acid7098

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine substituent can be replaced through nucleophilic substitution reactions.

    Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution of the bromine atom results in various substituted pyrazoles.

    Esters and Amides: Esterification or amidation of the benzoic acid moiety produces esters and amides.

Scientific Research Applications

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.

    Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
  • CAS No.: 312313-96-5
  • Molecular Formula : C₁₁H₈BrN₃O₄
  • Molecular Weight : 326.103 g/mol
  • Physical Properties :
    • Density: 1.8 ± 0.1 g/cm³
    • Boiling Point: 520.3 ± 50.0 °C
    • LogP: 2.28

Structural Features: The compound consists of a benzoic acid scaffold substituted at the 3-position with a pyrazole ring bearing bromo (Br) and nitro (NO₂) groups.

Comparison with Structural Analogs

Positional Isomer: 4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid

  • CAS No.: 514800-72-7
  • Molecular Formula : C₁₁H₈BrN₃O₄ (identical to target compound)
  • Key Differences :
    • Substitution occurs at the 4-position of the benzoic acid ring instead of the 3-position.
    • XLogP3 : 2.2 (vs. 2.28 for the target compound), indicating slightly lower lipophilicity .
  • Implications :
    • Positional isomerism may alter steric interactions in biological systems, affecting binding affinity or solubility .

Trifluoromethyl-Substituted Analog: 3-[(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic Acid

  • CAS No.: 87740-05-4
  • Molecular Formula : C₁₃H₁₁F₃N₂O₂
  • Molecular Weight : 273.25 g/mol
  • Key Differences: Replaces Br and NO₂ with methyl (CH₃) and trifluoromethyl (CF₃) groups. CF₃ is a strong electron-withdrawing group, increasing acidity and metabolic stability compared to NO₂ .
  • Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioavailability-enhancing properties .

Alkyl-Substituted Analog: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid

  • CAS No.: 1266405-58-6
  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 244.29 g/mol
  • Key Differences: Lacks Br and NO₂; instead, pyrazole is substituted with ethyl (C₂H₅) and methyl (CH₃) groups.
  • Applications :
    • Likely used in corrosion inhibition (similar to P2 in ) due to chelation capabilities of the benzoic acid moiety .

Simplified Analog: 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid

  • CID : 661034
  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Molecular Weight : 297.11 g/mol
  • Key Differences :
    • Absence of the nitro group , reducing electrophilicity and reactivity.

Biological Activity

The compound 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a derivative of benzoic acid featuring a pyrazole ring with significant substituents that suggest potential biological activity. This article aims to explore its biological activities, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C13_{13}H10_{10}BrN3_{3}O3_{3}
Molecular Weight 336.14 g/mol
IUPAC Name This compound
InChI Key YMVCKOCTUIVISU-UHFFFAOYSA-N

The structure includes a bromo and a nitro group on the pyrazole ring, which are known to enhance biological activity by influencing electron density and steric factors.

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit promising anticancer activities. The presence of the nitro group in particular has been associated with enhanced cytotoxic effects against various cancer cell lines:

  • In a study evaluating different pyrazole derivatives, several compounds demonstrated significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50_{50} values ranging from 2.43 to 14.65 μM .
  • The mechanism of action for these compounds often involves microtubule destabilization, leading to apoptosis in cancer cells. For example, certain derivatives induced caspase-3 activity, confirming their role in apoptosis at concentrations as low as 1.0 μM .

The biological activity of This compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Compounds with similar structures have been shown to inhibit microtubule assembly, which is critical for cell division .
  • DNA Interaction : Nitro-containing compounds often engage in redox reactions that can lead to DNA alkylation, further contributing to their cytotoxic effects .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in cancer cell metabolism and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

CompoundIC50_{50} (μM)Mechanism of Action
4-bromo-3-nitro-1H-pyrazole7.84Microtubule destabilization
4-nitroaniline5.00DNA alkylation
Pazopanib (FDA-approved)0.40VEGF receptor inhibition

This table illustrates that while This compound shows competitive IC50_{50} values, its specific mechanism involving microtubule dynamics differentiates it from other compounds.

Study on Antitumor Activity

A notable case study involved the synthesis of various pyrazole derivatives, including our compound of interest. The study highlighted that:

  • Compounds were screened against multiple cancer cell lines.
  • The most effective candidates exhibited significant selectivity towards cancerous cells over non-cancerous cells .

Clinical Implications

The potential for This compound as an anticancer agent suggests avenues for future clinical trials aimed at evaluating its efficacy and safety in human subjects.

Q & A

Q. How to design a structure-activity relationship (SAR) study for pyrazole-benzoic acid hybrids?

  • Methodology :
  • Synthesize analogs with varied substituents (e.g., replacing Br with Cl, nitro with amino).
  • Test against a panel of biological targets (e.g., kinases, GPCRs).
  • Apply multivariate analysis (e.g., PCA) to identify key physicochemical drivers (e.g., Hammett σ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.